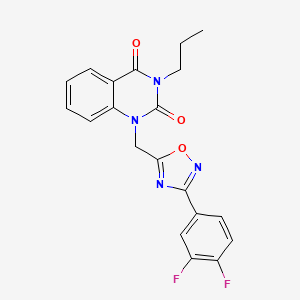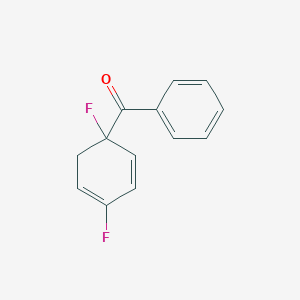![molecular formula C39H64N4O16 B14103179 (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B14103179.png)
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tunicamycin V is a member of the tunicamycin family, which are nucleoside antibiotics known for their ability to inhibit glycosylation processes in cells. These compounds are produced by various Streptomyces species, including Streptomyces clavuligerus and Streptomyces lysosuperficus . Tunicamycin V, like its counterparts, has a unique structure comprising an undecodialdose core, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of tunicamycin V involves a series of complex chemical reactions. One notable method includes a 15-step synthesis starting from D-galactal . This synthesis features the Büchner-Curtius-Schlotterbeck reaction to assemble the complex disaccharide and aldehyde, yielding the tunicamycin core structure . The process also involves highly selective azidonitration of D-galactal-4,5-acetonide to form 2-azido-2-deoxy-β-D-galactopyranoside derivatives .
Industrial Production Methods: Industrial production of tunicamycin V typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Tunicamycin V undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of tunicamycin V, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tunicamycin V has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical tool to study glycosylation processes and protein folding.
Biology: Employed in studies involving cell cycle regulation and apoptosis.
Industry: Utilized in the development of novel antibiotics and therapeutic agents.
Mecanismo De Acción
Tunicamycin V exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosamine-phosphotransferase (GPT). This enzyme is responsible for the first step in the glycosylation of proteins. By blocking this enzyme, tunicamycin V prevents the formation of N-linked glycosylation, leading to cell cycle arrest in the G1 phase and induction of the unfolded protein response .
Comparación Con Compuestos Similares
- Streptovirudins
- Corynetoxins
- MM19290
- Mycospocidin
- Antibiotic 24010
- Quinovosamycins
Comparison: Tunicamycin V is unique due to its specific inhibition of glycosylation processes, which makes it a valuable tool in biochemical research. While other similar compounds share the pseudotrisaccharide core, tunicamycin V’s specific structure and mechanism of action provide distinct advantages in studying glycosylation and protein folding .
Propiedades
Fórmula molecular |
C39H64N4O16 |
|---|---|
Peso molecular |
844.9 g/mol |
Nombre IUPAC |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide |
InChI |
InChI=1S/C39H64N4O16/c1-20(2)13-11-9-7-5-4-6-8-10-12-14-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)16-15-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h12,14,17-18,20,22-24,27-38,44,46,49-54H,4-11,13,15-16,19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55)/b14-12+/t22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+/m1/s1 |
Clave InChI |
XOBIGAODKKHVPK-MUBRSBQVSA-N |
SMILES isomérico |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES canónico |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CCC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B14103102.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B14103107.png)


![N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103125.png)
![8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14103131.png)
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103136.png)
![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14103142.png)


![(1S,3S,7R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14103158.png)

![1-(3-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103161.png)

